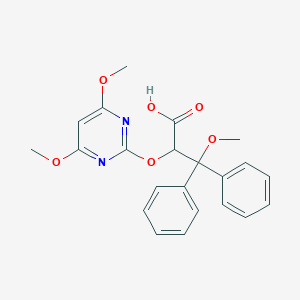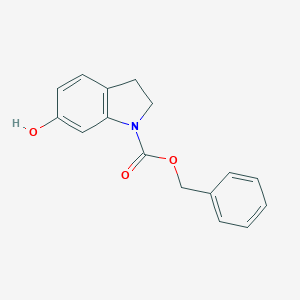
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Olaparib, and it is a PARP inhibitor that has been used in the treatment of certain types of cancer. The purpose of
科学的研究の応用
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of certain types of cancer. Olaparib has been approved for the treatment of ovarian and breast cancer, and it is currently being studied for its potential applications in other types of cancer, including pancreatic and prostate cancer.
作用機序
The mechanism of action of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is related to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations.
生化学的および生理学的効果
The biochemical and physiological effects of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester are related to its ability to inhibit PARP enzymes. PARP inhibition can lead to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations. In addition to its effects on cancer cells, Olaparib has also been shown to have potential applications in the treatment of other diseases, such as sickle cell anemia and Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective inhibition of PARP enzymes, which can lead to a more targeted approach in the treatment of certain diseases. However, one of the limitations of using Olaparib in lab experiments is its potential toxicity. Olaparib has been shown to have toxic effects on normal cells, and its use in lab experiments must be carefully monitored to avoid potential side effects.
将来の方向性
The future directions for the use of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are numerous. One potential direction is the development of new PARP inhibitors that are more effective and less toxic than Olaparib. Another potential direction is the use of Olaparib in combination with other drugs to enhance its effectiveness in the treatment of cancer. Additionally, the use of Olaparib in the treatment of other diseases, such as sickle cell anemia and Alzheimer's disease, is an area of active research. Overall, the potential applications of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are vast, and its continued study is essential for the development of new treatments for various diseases.
Conclusion
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that involves multiple steps. Olaparib has been extensively studied for its potential applications in the treatment of certain types of cancer, and its mechanism of action is related to its ability to inhibit PARP enzymes. While Olaparib has several advantages for lab experiments, its potential toxicity is a limitation that must be carefully monitored. The future directions for the use of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are numerous, and its continued study is essential for the development of new treatments for various diseases.
合成法
The synthesis of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the use of a palladium catalyst to facilitate the coupling of two or more molecules to form the desired compound. Other methods of synthesis include the use of Grignard reagents and Suzuki coupling reactions.
特性
CAS番号 |
178201-65-5 |
|---|---|
製品名 |
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester |
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
benzyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H15NO3/c18-14-7-6-13-8-9-17(15(13)10-14)16(19)20-11-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2 |
InChIキー |
GMJTVWWRUWFYKH-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CN(C2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3 |
同義語 |
1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-6-HYDROXY-,PHENYLMETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
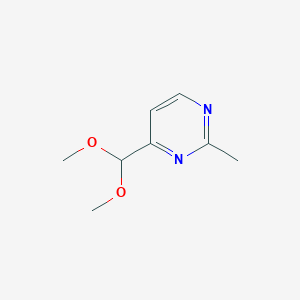
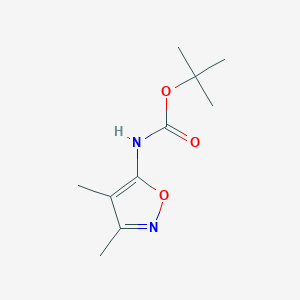
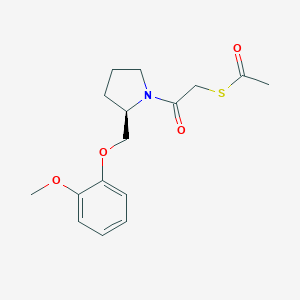
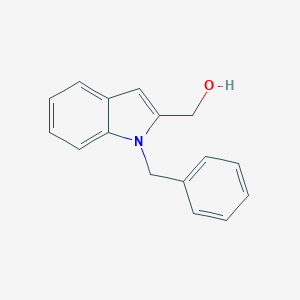
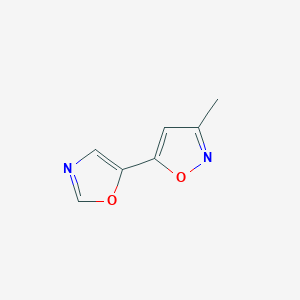
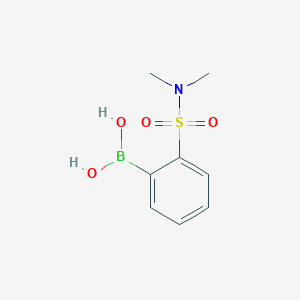
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)
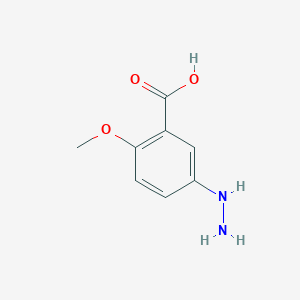
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
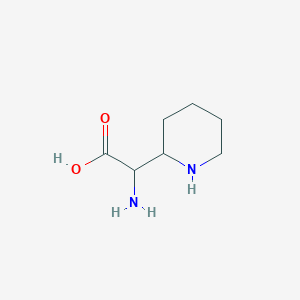
![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)
